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Compound of Interest

Compound Name: ML350

Cat. No.: B10763790

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding the small
molecule ML350 (also referred to as ML364) and its significant role as an inhibitor of
deubiquitination, with a primary focus on its interaction with Ubiquitin Specific Peptidase 2
(USP2). This document provides a comprehensive overview of the core mechanisms,
quantitative data, detailed experimental protocols, and visual representations of the associated
signaling pathways and experimental workflows.

Introduction to ML350 and Deubiquitination

Deubiquitinating enzymes (DUBSs) are a large family of proteases that play a critical role in
cellular homeostasis by reversing the process of ubiquitination. They cleave ubiquitin from
substrate proteins, thereby regulating protein degradation, localization, and activity.
Dysregulation of DUBs is implicated in numerous diseases, including cancer, making them
attractive targets for therapeutic intervention.

ML350 (ML364) has emerged as a potent and selective small molecule inhibitor of Ubiquitin
Specific Peptidase 2 (USP2). USP2 is a deubiquitinase that has been shown to stabilize
several oncoproteins, including Cyclin D1 and MDM2, thereby promoting cell cycle progression
and inhibiting apoptosis. By inhibiting USP2, ML350 offers a promising avenue for anticancer
therapeutic development.
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Quantitative Data Summary

The following table summarizes the key quantitative data for ML364, the specific chemical

probe compound often referred to as ML350 in a broader context.

Target/Substra
Parameter Value ¢ Assay Type Reference
e
Internally
guenched
IC50 1.1 uM UsSP2 fluorescent di- [1][2]
ubiquitin (K48-
linked)
Internally
guenched
IC50 1.7 yM USP2 fluorescent di- [1]
ubiquitin (K63-
linked)
Binding Affinity Microscale
5.2 uM USP2 _ [1]12]
(Kd) Thermophoresis
Cellular IC50
) Western Blot
(Cyclin D1 0.97 uM HCT116 cells o [3]
) Quantification
degradation)
Caspase 6, )
Various
. Caspase 7, ) )
IC50 (Selectivity) > 40 uM biochemical [1]
MMP1, MMP9,
assays
USP8, USP15

Core Signaling Pathways

ML350's mechanism of action primarily revolves around the inhibition of USP2, which in turn

affects key cellular signaling pathways involved in cell cycle regulation and cancer progression.

USP2-Mediated Cyclin D1 Degradation Pathway
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The most well-characterized pathway affected by ML350 is the regulation of Cyclin D1 stability.
USP2 directly deubiquitinates Cyclin D1, a crucial protein for the G1/S phase transition in the
cell cycle, thereby protecting it from proteasomal degradation. Inhibition of USP2 by ML350
leads to the accumulation of ubiquitinated Cyclin D1, which is subsequently targeted for
degradation by the proteasome. This results in cell cycle arrest at the G1 phase and a
reduction in cancer cell proliferation.[1][4]
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ML350 inhibits USP2, leading to Cyclin D1 degradation and cell cycle arrest.

USP2a's Role in the TGF- Sighaling Pathway

Recent research has also implicated a specific isoform of USP2, USP2a, in the regulation of
the Transforming Growth Factor-p (TGF-p) signaling pathway. USP2a has been shown to
interact with and deubiquitinate the TGF-[3 type | receptor (TGFBR1).[5][6] This deubiquitination
event is crucial for the recruitment of the downstream signaling molecules SMAD2 and SMAD3
to the receptor complex, thereby promoting TGF-[3 signaling, which can have context-
dependent roles in cancer, including promoting metastasis.[5] While the direct effect of ML350
on this specific interaction requires further investigation, its inhibition of USP2a suggests a
potential mechanism to modulate TGF-3 signaling.
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Potential role of ML350 in modulating the TGF-f3 signaling pathway via USP2a inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational
research of ML350.

Biochemical Inhibition Assay: Internally Quenched
Fluorescent Di-ubiquitin Substrate Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound

against a deubiquitinase.

Materials:

Recombinant human USP2 protein

Internally quenched fluorescent di-ubiquitin substrate (e.g., K48-linked or K63-linked)

Assay Buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 5 mM DTT)

ML350 (ML364) compound stock solution in DMSO

384-well, low-volume, black, flat-bottom plates

Fluorescence plate reader
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Procedure:

e Compound Preparation: Prepare a serial dilution of ML350 in DMSO. A typical starting
concentration is 10 mM, with 1:3 serial dilutions.

o Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted ML350
and DMSO (vehicle control) into the wells of the 384-well plate.

e Enzyme Addition: Add recombinant USP2 protein diluted in assay buffer to each well. The
final concentration of USP2 should be in the low nanomolar range and determined
empirically for optimal signal-to-noise ratio.

 Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-
enzyme interaction.

o Substrate Addition: Add the internally quenched fluorescent di-ubiquitin substrate to each
well to initiate the enzymatic reaction. The final substrate concentration should be at or below
its Km value.

o Fluorescence Reading: Immediately begin monitoring the increase in fluorescence intensity
over time using a plate reader (e.g., excitation at 485 nm and emission at 528 nm for a
TAMRA/QSY7 pair). Readings should be taken at regular intervals (e.g., every 1-2 minutes)
for 30-60 minutes.

o Data Analysis:

[¢]

Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve)
for each well.

[¢]

Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control
(0% activity).

[¢]

Plot the percent inhibition versus the logarithm of the ML350 concentration.

o

Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
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Binding Affinity Assay: Microscale Thermophoresis
(MST)

MST is used to quantify the binding affinity (Kd) between a protein and a small molecule in
solution.

Materials:

Recombinant human USP2 protein

ML350 (ML364) compound stock solution in DMSO

MST Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NacCl, 0.05% Tween-20)

Hydrophilic or premium coated capillaries

MST instrument

Procedure:

» Protein Preparation: Dilute the USP2 protein in MST buffer to a final concentration that is
significantly lower than the expected Kd. The intrinsic tryptophan fluorescence of USP2 can
often be used, eliminating the need for fluorescent labeling.

e Ligand Preparation: Prepare a 16-point serial dilution of ML350 in MST buffer containing a
constant concentration of DMSO (to match the final DMSO concentration in all samples).

o Sample Preparation: Mix equal volumes of the protein solution and each ligand dilution. Also
prepare a control sample with protein and buffer/DMSO only.

o Capillary Loading: Load the samples into the MST capillaries.

 MST Measurement: Place the capillaries in the MST instrument and perform the
measurement. The instrument will apply a temperature gradient and measure the change in
fluorescence as the molecules move along this gradient (thermophoresis).

o Data Analysis:
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o The change in the normalized fluorescence (AFnorm) is plotted against the logarithm of
the ligand concentration.

o The resulting binding curve is fitted to the appropriate binding model (e.g., the law of mass
action) to determine the dissociation constant (Kd).[1][3]

Cellular Activity Assay: Western Blot for Cyclin D1
Degradation

This assay assesses the ability of ML350 to induce the degradation of a specific substrate in a

cellular context.

Materials:

Cancer cell line known to express USP2 and Cyclin D1 (e.g., HCT116, Mino)
Cell culture medium and supplements

ML350 (ML364)

Proteasome inhibitor (e.g., MG132) as a control

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Primary antibodies: anti-Cyclin D1, anti-USP2, anti-B-actin (loading control)
HRP-conjugated secondary antibody

Chemiluminescent substrate

SDS-PAGE gels and Western blotting apparatus

Procedure:

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere
overnight. Treat the cells with various concentrations of ML350 or DMSO (vehicle control) for
different time points (e.g., 2, 4, 8, 12, 24 hours). For the proteasome inhibitor control, pre-
treat cells with MG132 for 1-2 hours before adding ML350.
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e Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

» Protein Quantification: Determine the protein concentration of each lysate using a standard
protein assay (e.g., BCA assay).

o SDS-PAGE and Western Blotting:

o Normalize the protein lysates to the same concentration and prepare them for
electrophoresis by adding Laemmli buffer and boiling.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in
TBST).

o Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Wash the membrane again and detect the protein bands using a chemiluminescent
substrate and an imaging system.

o Strip and re-probe the membrane for USP2 and (-actin to confirm equal protein loading
and that the inhibitor does not affect USP2 levels.

o Data Analysis: Quantify the band intensities using densitometry software. Normalize the
Cyclin D1 band intensity to the B-actin band intensity. Plot the relative Cyclin D1 levels
against the ML350 concentration or time to observe the dose- and time-dependent
degradation.[1][7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a
deubiquitinase inhibitor like ML350.
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Workflow for the discovery and characterization of a DUB inhibitor.
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Conclusion

ML350 (ML364) stands out as a valuable chemical probe for studying the biological functions
of USP2. Its ability to induce the degradation of key oncoproteins like Cyclin D1 through a well-
defined mechanism of action provides a strong rationale for its further investigation as a
potential therapeutic agent. The detailed experimental protocols and understanding of the
affected signaling pathways presented in this guide offer a solid foundation for researchers,
scientists, and drug development professionals to build upon in their efforts to target
deubiquitinases for the treatment of cancer and other diseases. Further research into the role
of ML350 in modulating the TGF-3 pathway and its in vivo efficacy will be crucial in translating
these foundational findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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